5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexa-1,3-diene ring substituted with fluorine, methoxy, and trifluoromethyl groups, as well as an aldehyde functional group
Preparation Methods
The synthesis of 5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with appropriate fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Chemical Reactions Analysis
5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Addition: The double bonds in the cyclohexa-1,3-diene ring can undergo addition reactions with halogens or hydrogen in the presence of catalysts.
Scientific Research Applications
5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde can be compared with other similar compounds, such as:
4-Methoxy-2-(trifluoromethyl)benzaldehyde: This compound lacks the fluorine and cyclohexa-1,3-diene ring, making it less reactive in certain chemical reactions.
5-Fluoro-2-methoxybenzaldehyde: This compound lacks the trifluoromethyl group, which affects its lipophilicity and reactivity.
5-Fluoro-4-methoxybenzaldehyde: This compound lacks both the trifluoromethyl group and the cyclohexa-1,3-diene ring, making it less versatile in synthetic applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8F4O2 |
---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
5-fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H8F4O2/c1-15-7-3-2-6(5-14)4-8(7,10)9(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
AFAHWNZHQVJKIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(CC1(C(F)(F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.